molecular formula C26H28N4O3S B2589598 N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111981-78-2

N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2589598
CAS No.: 1111981-78-2
M. Wt: 476.6
InChI Key: RFMNZTAEQRDTTQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and sulfanylacetamide groups. Common reagents and conditions include:

    Starting Materials: Appropriate pyrimidine derivatives, ethoxyphenyl compounds, and thiol reagents.

    Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating diseases.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: can be compared with other pyrrolo[3,2-d]pyrimidine derivatives, such as:

Highlighting Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-5-33-21-14-10-9-13-20(21)27-22(31)16-34-26-28-23-19(18-11-7-6-8-12-18)15-29(4)24(23)25(32)30(26)17(2)3/h6-15,17H,5,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMNZTAEQRDTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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